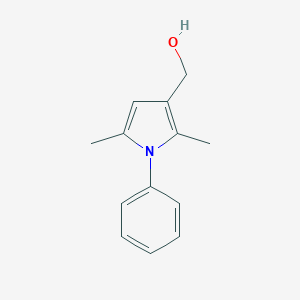
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is an organic compound with the molecular formula C13H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form the corresponding pyrrole derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride, and are carried out under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
- 2,5-dimethyl-1-phenyl-1H-pyrrole-3-aldehyde
Uniqueness
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is unique due to the presence of the hydroxyl group attached to the pyrrole ring, which imparts distinct chemical and biological properties. This functional group allows for a variety of chemical modifications and interactions, making the compound versatile for different applications .
Properties
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRYEKVFBXNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-methyl-N-[2-(1-naphthylmethoxy)benzyl]aniline](/img/structure/B425918.png)
amino]acetamide](/img/structure/B425919.png)
![N-[1,1'-biphenyl]-2-yl-2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425920.png)
![N-allyl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B425922.png)
![N-(2-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425925.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425926.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425932.png)
![N-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2,5-dimethylaniline](/img/structure/B425933.png)
![3-allyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B425934.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B425936.png)
![N-[4-[(3,5-dichlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425938.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425940.png)
![2-(3-{[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B425941.png)
